Cas no 848666-52-4 (2-(cyclobutylmethoxy)acetic acid)

2-(Cyclobutylmethoxy)acetic acid is a versatile carboxylic acid derivative characterized by its cyclobutylmethoxy substituent, which imparts unique steric and electronic properties. This compound is particularly valuable in organic synthesis and pharmaceutical research, where it serves as a key intermediate for the preparation of more complex molecules. Its cyclobutyl group enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. The acetic acid moiety allows for further functionalization via esterification, amidation, or other derivatization reactions. This product is typically supplied in high purity, ensuring reliable performance in synthetic applications. Its stability under standard storage conditions makes it a practical choice for laboratory and industrial use.
2-(cyclobutylmethoxy)acetic acid structure
848666-52-4 structure
商品名:2-(cyclobutylmethoxy)acetic acid
CAS番号:848666-52-4
MF:C7H12O3
メガワット:144.168382644653
CID:1831829
PubChem ID:55300759

2-(cyclobutylmethoxy)acetic acid 化学的及び物理的性質

名前と識別子

    • Acetic acid, (cyclobutylmethoxy)-
    • 2-(cyclobutylmethoxy)acetic acid
    • cyclobutylmethoxyacetic acid
    • 2-(cyclobutylmethoxy)aceticacid
    • AKOS006381336
    • 2-(cyclobutylmethoxy)-acetic acid
    • SCHEMBL6345787
    • EN300-1627985
    • 2-(cyclobutylmethoxy)-aceticacid
    • 848666-52-4
    • XQRSXUWQCXPSJS-UHFFFAOYSA-N
    • インチ: InChI=1S/C7H12O3/c8-7(9)5-10-4-6-2-1-3-6/h6H,1-5H2,(H,8,9)
    • InChIKey: XQRSXUWQCXPSJS-UHFFFAOYSA-N
    • ほほえんだ: C1CC(C1)COCC(=O)O

計算された属性

  • せいみつぶんしりょう: 144.078644241g/mol
  • どういたいしつりょう: 144.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 46.5Ų

2-(cyclobutylmethoxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1627985-1.0g
2-(cyclobutylmethoxy)acetic acid
848666-52-4 95%
1g
$728.0 2023-06-04
Enamine
EN300-1627985-0.05g
2-(cyclobutylmethoxy)acetic acid
848666-52-4 95%
0.05g
$168.0 2023-06-04
Enamine
EN300-1627985-0.1g
2-(cyclobutylmethoxy)acetic acid
848666-52-4 95%
0.1g
$252.0 2023-06-04
Enamine
EN300-1627985-10.0g
2-(cyclobutylmethoxy)acetic acid
848666-52-4 95%
10g
$3131.0 2023-06-04
Aaron
AR028PB9-500mg
2-(cyclobutylmethoxy)aceticacid
848666-52-4 95%
500mg
$654.00 2025-02-16
1PlusChem
1P028P2X-5g
2-(cyclobutylmethoxy)aceticacid
848666-52-4 95%
5g
$2670.00 2024-04-21
1PlusChem
1P028P2X-100mg
2-(cyclobutylmethoxy)aceticacid
848666-52-4 95%
100mg
$363.00 2024-04-21
Aaron
AR028PB9-5g
2-(cyclobutylmethoxy)aceticacid
848666-52-4 95%
5g
$2927.00 2023-12-15
1PlusChem
1P028P2X-500mg
2-(cyclobutylmethoxy)aceticacid
848666-52-4 95%
500mg
$766.00 2024-04-21
1PlusChem
1P028P2X-1g
2-(cyclobutylmethoxy)aceticacid
848666-52-4 95%
1g
$962.00 2024-04-21

2-(cyclobutylmethoxy)acetic acid 関連文献

2-(cyclobutylmethoxy)acetic acidに関する追加情報

Recent Advances in the Study of 2-(Cyclobutylmethoxy)acetic Acid (CAS: 848666-52-4) and Its Applications in Chemical Biology and Medicine

2-(Cyclobutylmethoxy)acetic acid (CAS: 848666-52-4) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its cyclobutylmethoxy and acetic acid functional groups, has been explored for its unique physicochemical properties and biological activities. Recent studies have focused on its role as a building block in drug design, its potential as a modulator of biological pathways, and its utility in the synthesis of novel therapeutic agents.

One of the key areas of research involving 2-(cyclobutylmethoxy)acetic acid is its application in the development of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against specific enzyme targets involved in inflammatory diseases. The study highlighted the compound's ability to form stable interactions with the active sites of these enzymes, suggesting its potential as a scaffold for further drug optimization. The researchers employed molecular docking and kinetic assays to validate their findings, providing a robust foundation for future investigations.

In addition to its inhibitory properties, 2-(cyclobutylmethoxy)acetic acid has been investigated for its role in prodrug design. A recent preprint article on bioRxiv described the synthesis of prodrugs incorporating this compound, which demonstrated enhanced bioavailability and targeted delivery in preclinical models. The study utilized advanced analytical techniques, including LC-MS and NMR spectroscopy, to characterize the prodrugs and evaluate their stability under physiological conditions. These findings underscore the versatility of 2-(cyclobutylmethoxy)acetic acid in addressing challenges related to drug delivery and pharmacokinetics.

Another notable application of this compound lies in its use as a linker in bioconjugation chemistry. A 2024 publication in ACS Chemical Biology reported the successful incorporation of 2-(cyclobutylmethoxy)acetic acid into antibody-drug conjugates (ADCs), where it served as a stable spacer between the antibody and the cytotoxic payload. The study emphasized the compound's favorable hydrolysis kinetics and compatibility with click chemistry, making it a valuable tool for the development of next-generation ADCs. These advancements highlight the growing importance of 2-(cyclobutylmethoxy)acetic acid in the field of targeted cancer therapies.

Despite these promising developments, challenges remain in the optimization of 2-(cyclobutylmethoxy)acetic acid-based compounds for clinical use. Issues such as metabolic stability, selectivity, and scalability of synthesis require further investigation. Ongoing research aims to address these limitations through structural modifications and the exploration of novel synthetic routes. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into therapeutic applications.

In conclusion, 2-(cyclobutylmethoxy)acetic acid (CAS: 848666-52-4) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its applications span drug design, prodrug development, and bioconjugation, with recent studies showcasing its potential to address unmet medical needs. As research in this area continues to evolve, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutics.

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